
1,1-Dichloro-2,2-dimethoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,2-dimethoxypropane is an organic compound with the molecular formula C5H10Cl2O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
1,1-Dichloro-2,2-dimethoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of acetone with methanol in the presence of chlorine gas. The reaction is typically carried out at temperatures ranging from 20°C to 35°C, and the product is obtained through suction filtration and cooling . Another method involves the use of 2,3-dichloro-1-propene and anhydrous methanol in the presence of concentrated sulfuric acid . Industrial production methods often involve similar reaction conditions but on a larger scale to achieve higher yields and purity.
Chemical Reactions Analysis
1,1-Dichloro-2,2-dimethoxypropane undergoes various chemical reactions, including substitution and hydrolysis. In substitution reactions, the chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products. Hydrolysis of the compound in the presence of water and an acid catalyst results in the formation of acetone and methanol . The compound is also known to react with water-sensitive reagents, making it useful in certain organic synthesis applications .
Scientific Research Applications
1,1-Dichloro-2,2-dimethoxypropane has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is employed in the study of enzyme-catalyzed reactions and metabolic pathways. In medicine, the compound is used in the development of pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients. Industrially, it is used in the production of polymers, resins, and other chemical intermediates .
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,2-dimethoxypropane involves its reactivity with nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack. The compound can also participate in electrophilic addition reactions, where the electron-rich methoxy groups react with electrophiles .
Comparison with Similar Compounds
1,1-Dichloro-2,2-dimethoxypropane is similar to other dichlorinated and dimethoxylated compounds, such as 1,3-Dichloro-2,2-dimethoxypropane. it is unique in its specific reactivity and applications. While 1,3-Dichloro-2,2-dimethoxypropane is also used in organic synthesis and industrial applications, this compound has distinct properties that make it suitable for specific reactions and processes .
Properties
CAS No. |
2718-42-5 |
|---|---|
Molecular Formula |
C5H10Cl2O2 |
Molecular Weight |
173.03 g/mol |
IUPAC Name |
1,1-dichloro-2,2-dimethoxypropane |
InChI |
InChI=1S/C5H10Cl2O2/c1-5(8-2,9-3)4(6)7/h4H,1-3H3 |
InChI Key |
SHTNYEVTKAFOPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(Cl)Cl)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




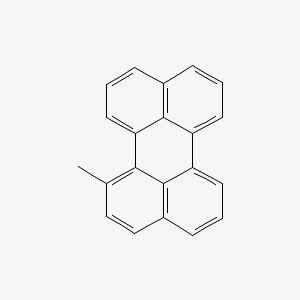
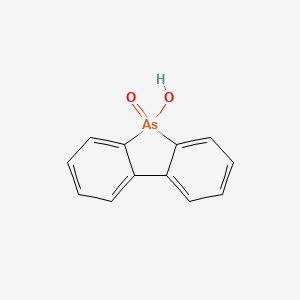
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
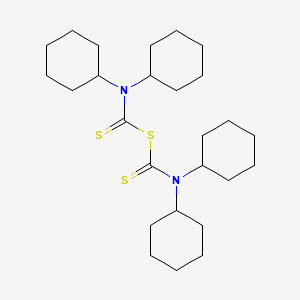
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
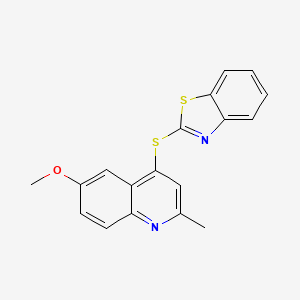
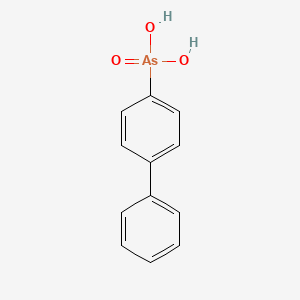
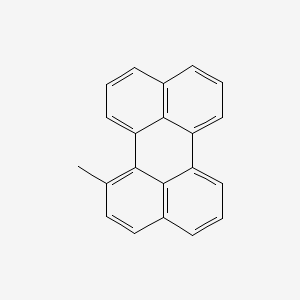
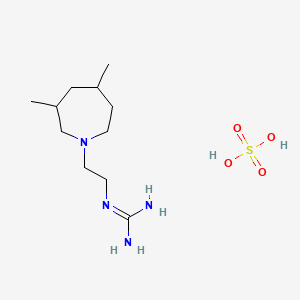
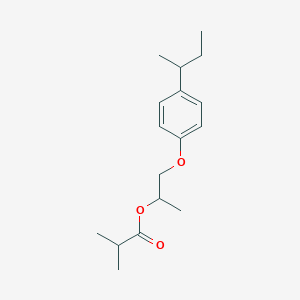
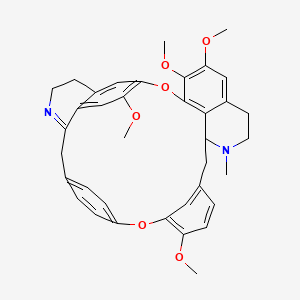
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
